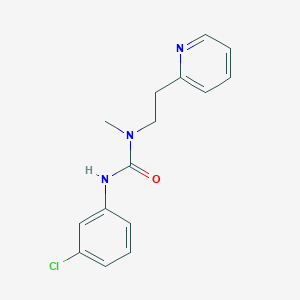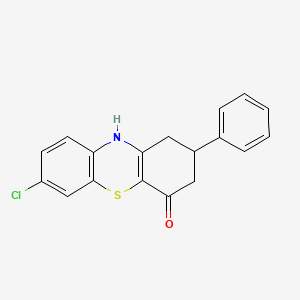
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyridin-2-ylethyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea typically involves the reaction of 3-chloroaniline with methyl isocyanate and 2-(2-pyridyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Reaction of 3-chloroaniline with methyl isocyanate to form 3-(3-chlorophenyl)-1-methylurea.
Step 2: Reaction of 3-(3-chlorophenyl)-1-methylurea with 2-(2-pyridyl)ethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and tuberculosis.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chlorophenyl)-1-methylurea: Lacks the pyridin-2-ylethyl group.
3-(3-Chlorophenyl)-1-(2-pyridin-2-ylethyl)urea: Lacks the methyl group.
1-Methyl-1-(2-pyridin-2-ylethyl)urea: Lacks the chlorophenyl group.
Uniqueness
3-(3-Chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea is unique due to the presence of all three functional groups (chlorophenyl, methyl, and pyridin-2-ylethyl) in its structure. This combination of groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
708211-06-7 |
|---|---|
Fórmula molecular |
C15H16ClN3O |
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1-methyl-1-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C15H16ClN3O/c1-19(10-8-13-6-2-3-9-17-13)15(20)18-14-7-4-5-12(16)11-14/h2-7,9,11H,8,10H2,1H3,(H,18,20) |
Clave InChI |
XEJICTWMZOEWMN-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=CC=N1)C(=O)NC2=CC(=CC=C2)Cl |
Solubilidad |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine](/img/structure/B14145334.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)

![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)


![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
